molecular formula C6H6N2O B1322856 5-Methylpyrimidine-2-carbaldehyde CAS No. 90905-62-7

5-Methylpyrimidine-2-carbaldehyde

Cat. No. B1322856
CAS RN: 90905-62-7
M. Wt: 122.12 g/mol
InChI Key: OBPDHHJZPOGJPO-UHFFFAOYSA-N
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Description

5-Methylpyrimidine-2-carbaldehyde is a chemical compound that is part of the pyrimidine family, which are heterocyclic aromatic organic compounds similar to pyridine and characterized by a ring structure composed of nitrogen and carbon atoms. The specific structure of 5-methylpyrimidine-2-carbaldehyde includes a methyl group attached to the fifth position of the pyrimidine ring and an aldehyde group at the second position. This compound is of interest due to its potential use in various chemical reactions and as an intermediate in the synthesis of more complex molecules.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of pyrimidine carbaldehydes can be complex, as demonstrated by the crystal and molecular structure analysis of dimethylindium-pyridine-2-carbaldehyde oximate, which features a pyrimidine ring . Although this compound is not 5-methylpyrimidine-2-carbaldehyde, the analysis of its structure provides valuable information on the coordination and geometry of similar compounds.

Chemical Reactions Analysis

Pyrimidine carbaldehydes can undergo various chemical reactions. For example, cyclocondensation reactions have been used to synthesize pyrido[2,3-d]pyrimidines from related carbaldehydes . The Friedländer condensation has been employed to create pyrazolo[3,4-b]pyridines from 5-aminopyrazole-4-carbaldehydes . These reactions highlight the reactivity of the carbaldehyde group in pyrimidine derivatives and suggest potential reactions for 5-methylpyrimidine-2-carbaldehyde.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-methylpyrimidine-2-carbaldehyde can be inferred from related compounds. For instance, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde provides insights into the molecular conformation and intermolecular interactions that might be expected for 5-methylpyrimidine-2-carbaldehyde . The preparation of imines from 2-chloro-5-methylpyridine-3-carbaldehyde demonstrates the reactivity of the aldehyde group, which is a key functional group in 5-methylpyrimidine-2-carbaldehyde .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry
  • Summary of the Application: Pyrimidines, including 5-Methylpyrimidine-2-carbaldehyde, are known to display a range of pharmacological effects including anti-inflammatory activities . They are being studied for their potential use in the treatment of inflammation .
  • Methods of Application: The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed (Hazard Statement H302) . Precautionary measures include avoiding eye contact and wearing protective gloves (Precautionary statements P280, P305, P338, P351) .

properties

IUPAC Name

5-methylpyrimidine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c1-5-2-7-6(4-9)8-3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPDHHJZPOGJPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630000
Record name 5-Methylpyrimidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylpyrimidine-2-carbaldehyde

CAS RN

90905-62-7
Record name 5-Methyl-2-pyrimidinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90905-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methylpyrimidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Methylpyrimidine-2-carboxaldehyde was prepared from 2-hydroxymethyl-5-methylpyrimidine by oxidation with excess manganese dioxide in boiling chloroform. The product was obtained as colourless crystals and was characterized by proton nuclear magnetic resonance spectroscopy. Proton nuclear magnetic resonance spectrum (CDCl3 ; δ in ppm): 2.44 (3H,s); 8.80 (2H,s); 10.06 (1H,s).
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